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Rebastinib is a third-generation tyrosine kinase inhibitor (TKI). Recent research identifies a key mechanism:
it disrupts the FGR-AKT-SP1-DKK1 axis, which enhances the activation and tumor-killing ability of CD8+

T cells, crucial for anti-tumor immunity [1].

The diagram below illustrates this molecular mechanism and its impact on the tumor microenvironment.
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Rebastinib Inhibits FGR-AKT-SP1-DKK1 to Enhance CD8+ T-cell Function
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Diagram Title: Rebastinib's Molecular Mechanism and Immune Enhancement

This process converts "cold" tumors with low T-cell infiltration into "hot" tumors more susceptible to
immunotherapy [1]. Analysis of clinical samples confirms that high levels of FGR and DKK1 in colorectal

cancer (CRC) tissues correlate with poorer patient outcomes and reduced response to immunotherapy [1].

Key Experimental Findings and Data

The table below summarizes quantitative data from pivotal studies on Rebastinib's efficacy.

Table 1: Key Experimental Findings from Preclinical Studies of Rebastinib (DCC-2036) [1].
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Experimental Model

Key Finding

Measurement /| Result

In Vivo Tumor
Models (CT-26/MC-
38)

Flow Cytometry

(Tumor/Spleen)

Multi-omics (LoVo
cells)

Co-culture (MC-38 &
CD8+ T cells)

Kinase Target
Identification

Superior tumor growth suppression in
immunocompetent vs.
immunocompromised mice

Increased CD8+ T-cell infiltration &
activation

Downregulation of DKK1 expression

Effect of DKK1 silencing on T-cell
dynamics

FGR identified as a primary target

Detailed Experimental Protocols

Extensive necrosis; Efficacy
dependent on T-cell-mediated
immunity

Marked increase in CD8+ T cells;
Enhanced CD69 (activation marker)
expression

Log2(FoldChange) = -2.94
(Transcriptomic); Confirmed by WB
and ELISA

Increased CD8+CD4+ population;
Markedly elevated CD69+
expression

Reduced p-FGR (Y416) levels in
dose-response; FGR binding in
pull-down assay

The following protocols are essential for profiling Rebastinib's effects on the tumor immune

microenvironment.

Protocol 1: In Vivo Efficacy Assessment in Inmunocompetent

Models

This protocol evaluates the T-cell-dependent anti-tumor effect of Rebastinib [1].

¢ Animal Grouping: Establish subcutaneous tumor models (e.g., CT-26 for Balb/C, MC-38 for
C57BL/6J). Include both immunocompetent and immunocompromised (e.g., Balb/C Nude) cohorts.

e Drug Administration: Administer Rebastinib or vehicle control once tumor volume is palpable (e.qg.,
100-150 mm3). Dose and schedule should be optimized (e.g., 20-50 mg/kg, oral gavage, daily).
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e Tumor Monitoring: Measure tumor dimensions with calipers 2-3 times weekly. Calculate volume
using the formula: Volume = (Length x Width?) / 2.
e Endpoint Analysis: Harvest tumors at the study endpoint. Weigh and photograph tumors. Process
for subsequent analyses:
o Flow Cytometry: For immune cell profiling.

o Immunohistochemistry (IHC): For spatial analysis of immune cell markers (CD8, CD69) and
pathway components (p-FGR).

Protocol 2: Immune Profiling of Tumor Microenvironment by
Flow Cytometry

This protocol quantitatively assesses immune cell infiltration and activation [1].

¢ Single-Cell Suspension: Harvest tumors from Protocol 1. Mechanically dissociate and digest with a
collagenase/DNase mix (e.g., 1 mg/mL collagenase 1V, 0.1 mg/mL DNase 1) at 37°C for 30-60
minutes. Pass through a 70-um cell strainer to obtain a single-cell suspension.

¢ Cell Staining:

o Surface Staining: Resuspend cells in FACS buffer (PBS + 2% FBS). Incubate with
fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8, anti-
CD4, anti-CD69) for 30 minutes on ice, protected from light.

o Viability Staining: Include a live/dead viability dye (e.g., Zombie NIR) to exclude dead cells.

o Intracellular Staining (Optional): For cytokines like IFN-y, use a cell stimulation cocktail (e.g.,
PMA/ionomycin with brefeldin A) for 4-6 hours before staining. Fix and permeabilize cells (e.g.,
Foxp3/Transcription Factor Staining Buffer Set) before adding anti-cytokine antibodies.

o Data Acquisition and Analysis: Acquire data on a flow cytometer (e.g., 3-laser analyzer). Analyze

using FlowJo or similar software. Gate on single, live, CD3+ lymphocytes to identify CD8+ and CD4+
populations and assess activation markers (CD69).

Protocol 3: Multi-omics Workflow for Target Discovery

This integrated approach identifies downstream signaling pathways and biomarkers [1].

¢ Cell Treatment and Sample Prep: Treat human CRC cell lines (e.g., LoVo) with DCC-2036 (e.g., 2.5
pMM) or vehicle (DMSO) for 24 hours. Harvest cells and culture supernatants separately.
e Multi-omics Profiling:
o Transcriptomics: Extract total RNA and perform RNA sequencing (RNA-Seq). Analyze

differential gene expression (e.g., using DESeq2). Focus on significantly downregulated targets
like DKK1.
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o Proteomics & Secretomics: Lyse cells for total protein analysis (Proteomics). Concentrate
culture supernatants (Secretomics). Analyze using mass spectrometry (e.g., LC-MS/MS).
o Data Integration and Validation:
o Integration: Cross-reference datasets from transcriptomics, proteomics, and secretomics to
identify co-regulated targets (e.g., DKK1).
o Validation: Confirm key hits using:
= RT-PCR: For mRNA level confirmation.
= Western Blot: For protein level confirmation.
s ELISA: For quantification of secreted proteins (e.g., DKK1) from cell supernatants.

Protocol 4: Functional T-cell Assay via DKK1 Silencing

This protocol functionally validates the role of DKK1 in T-cell activity [1].

¢ DKK1 Knockdown in Tumor Cells: Transfect MC-38 cells with siRNA targeting DKK1 (siDKK1) or a
non-targeting negative control (siNC) using an appropriate transfection reagent.

e Co-culture Setup: After 48 hours, trypsinize and seed siRNA-treated MC-38 cells. Isolate naive
CD8+ T cells from mouse spleens using a commercial isolation kit (e.g., Magnetic-activated cell
sorting, MACS). Add isolated CD8+ T cells to the tumor cells at a desired effector-to-target ratio (e.g.,
1:1to 10:1).

¢ Flow Cytometric Analysis: After 72-96 hours of co-culture, collect cells and analyze by flow
cytometry (as in Protocol 2). Key metrics include:

o The percentage of CD8+ T cells.
o The percentage of CD8+ T cells expressing the early activation marker CD69.

The diagram below outlines the core experimental workflow for profiling Rebastinib's effects.
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Rebastinib Immune Profiling Core Workflow
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Diagram Title: Core Experimental Workflow for Immune Profiling

Discussion and Research Applications

The presented data and protocols establish a framework for investigating Rebastinib in cancer
immunotherapy. The core discovery is its role in modulating the tumor immune microenvironment via the
FGR-AKT-SP1-DKK1 axis, leading to enhanced CD8+ T-cell function [1]. This suggests Rebastinib could

be strategically used to overcome resistance to immune checkpoint blockade (ICB) in "cold" tumors [1].
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From a technical perspective, the multi-omics approach is crucial for unbiased target discovery. Furthermore,
tools like the Immunoscore—which quantifies CD3+ and CD8+ T cells in tumor centers and margins—can

be a powerful companion for assessing Rebastinib's efficacy in modulating the immune contexture [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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